molecular formula C15H17NO3S B4477847 N-[2-(propan-2-yloxy)phenyl]benzenesulfonamide

N-[2-(propan-2-yloxy)phenyl]benzenesulfonamide

Cat. No.: B4477847
M. Wt: 291.4 g/mol
InChI Key: PJKGMTZLWTYVMZ-UHFFFAOYSA-N
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Description

N-[2-(propan-2-yloxy)phenyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide group attached to a phenyl ring, which is further substituted with a propan-2-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(propan-2-yloxy)phenyl]benzenesulfonamide typically involves the reaction of 2-(propan-2-yloxy)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves recrystallization or chromatographic techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(propan-2-yloxy)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfinamide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include substituted sulfonamides with various functional groups.

    Oxidation: Major products are sulfone derivatives.

    Reduction: Major products are sulfinamide derivatives.

Scientific Research Applications

N-[2-(propan-2-yloxy)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its antibacterial properties and potential use in developing new antibiotics.

    Industry: Utilized in the synthesis of dyes and pigments due to its stable sulfonamide structure.

Mechanism of Action

The mechanism of action of N-[2-(propan-2-yloxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes like dihydropteroate synthase in bacteria, thereby blocking folic acid synthesis and exerting antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(propan-2-yl)phenyl]benzenesulfonamide
  • N-[2-(3-phenylureido)phenyl]benzenesulfonamide

Uniqueness

N-[2-(propan-2-yloxy)phenyl]benzenesulfonamide is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other sulfonamides and can lead to distinct pharmacological properties.

Properties

IUPAC Name

N-(2-propan-2-yloxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-12(2)19-15-11-7-6-10-14(15)16-20(17,18)13-8-4-3-5-9-13/h3-12,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKGMTZLWTYVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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